2-(1,2,3-Thiadiazol-4-yl)acetic acid

Beschreibung

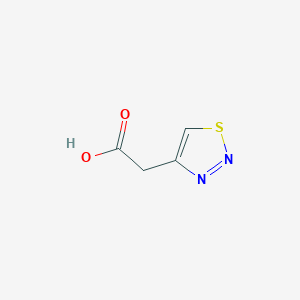

2-(1,2,3-Thiadiazol-4-yl)acetic acid is a heterocyclic compound featuring a 1,2,3-thiadiazole (B1210528) ring substituted with an acetic acid group at the 4-position. Its significance in chemical research stems from the established biological and chemical properties of the 1,2,3-thiadiazole core, combined with the versatile reactivity of the carboxylic acid functional group.

Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms. easechem.com There are four possible isomers depending on the relative positions of the heteroatoms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). easechem.com These heterocycles are integral to numerous areas of chemical and pharmaceutical science due to their wide array of biological activities. nih.gov Compounds containing a thiadiazole ring have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. mdpi.com

The 1,2,3-thiadiazole isomer is a planar, π-excessive, and stable heteroaromatic ring. nih.gov This structural arrangement confers specific electronic properties, with the carbon atoms at the C4 and C5 positions being electron-deficient. nih.gov This electronic characteristic makes electrophilic substitution at these positions challenging. nih.gov

The research relevance of the 1,2,3-thiadiazole scaffold is significant, with derivatives being investigated for a multitude of applications. They have been explored as insecticide synergists, herbicides, and in the development of cross-linked polymers. nih.gov In the realm of medicine, these compounds have shown potential as sedative, antibacterial, antiviral, and neurodegenerative agents. nih.govchemscene.com

This compound is a derivative of the 1,2,3-thiadiazole core, placing it within a class of compounds with recognized potential in various scientific fields. The presence of the acetic acid moiety at the 4-position provides a reactive handle for further chemical modifications, allowing for the synthesis of a wide range of esters, amides, and other derivatives. This functionalization is key to exploring structure-activity relationships and developing new molecules with tailored properties.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 35987-88-3 |

| Molecular Formula | C₄H₄N₂O₂S |

| Molecular Weight | 144.15 g/mol |

| Synonym | 1,2,3-Thiadiazole-4-acetic acid |

The synthesis of 1,2,3-thiadiazoles has been a subject of interest for over a century, with the first derivatives prepared in the late nineteenth century. nih.gov A major breakthrough in the synthesis of this heterocyclic system was the Hurd-Mori reaction, which involves the intramolecular cyclization of hydrazones in the presence of thionyl chloride (SOCl₂). nih.govacs.org This method remains a widely accepted and effective route for preparing 1,2,3-thiadiazoles. nih.govacs.org

Other synthetic approaches include the Pechmann synthesis, which involves the cycloaddition of diazoalkanes onto a C=S bond, and the Wolff rearrangement of α-diazothiocarbonyl compounds. researchgate.net The academic applications of 1,2,3-thiadiazoles have expanded significantly over time, moving from fundamental studies of their chemical properties to their use as building blocks in the synthesis of complex molecules and materials. nih.gov Their role as precursors to thioketenes, thiirenes, and alkynes has also been a significant area of investigation. nih.gov

The academic and research interest in this compound is driven by several key factors. The inherent biological activity of the 1,2,3-thiadiazole ring system provides a strong foundation for its investigation as a scaffold in medicinal chemistry. mdpi.com The acetic acid side chain offers a crucial point for chemical modification, enabling the creation of libraries of derivatives to probe biological targets and optimize activity.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(thiadiazol-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c7-4(8)1-3-2-9-6-5-3/h2H,1H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAROPYHJCBWKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NS1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35987-88-3 | |

| Record name | 2-(1,2,3-thiadiazol-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 1,2,3 Thiadiazol 4 Yl Acetic Acid and Its Analogues

Primary Synthetic Routes to the 1,2,3-Thiadiazole (B1210528) Ring with Carboxylic Acid Functionality

The construction of the 1,2,3-thiadiazole ring bearing a carboxylic acid functional group is a key step in the synthesis of the target compound. Several classical and modern synthetic methods are employed for this purpose, including the Hurd-Mori cyclization, condensation reactions, and various one-pot or multi-step approaches.

Hurd-Mori Cyclization and its Adaptation for 1,2,3-Thiadiazolyl Acetic Acid Scaffolds

The Hurd-Mori reaction is a well-established method for the synthesis of 1,2,3-thiadiazoles from the reaction of hydrazones with thionyl chloride. wikipedia.org This reaction proceeds through the cyclization of an N-acyl or N-tosyl hydrazone intermediate. For the synthesis of 1,2,3-thiadiazolyl acetic acid scaffolds, this method has been adapted by utilizing appropriate starting materials that incorporate a protected carboxylic acid moiety.

The general approach involves the reaction of a ketone or aldehyde containing an acetic acid or ester group with a hydrazine derivative, such as semicarbazide or tosylhydrazide, to form the corresponding hydrazone. mdpi.com This intermediate is then treated with thionyl chloride to effect the cyclization and formation of the 1,2,3-thiadiazole ring. The success of the ring closure can be influenced by the nature of the protecting group on the nitrogen of the pyrrolidine precursor, with electron-withdrawing groups often providing superior yields. nih.gov

For instance, pyrazolyl-phenylethanones can be reacted with semicarbazide to generate a semicarbazone intermediate, which is then cyclized with thionyl chloride to yield substituted 1,2,3-thiadiazoles. mdpi.com A similar strategy can be envisioned for precursors bearing an acetic acid group. An improved Hurd-Mori approach involves a metal-free methodology where N-tosylhydrazones react with sulfur in the presence of a catalyst like TBAI to achieve substituted aryl 1,2,3-thiadiazoles. mdpi.comorganic-chemistry.org

| Precursor Type | Reagents | Key Intermediate | Product | Reference |

| Hydrazone derivatives with N-acyl or N-tosyl group | Thionyl chloride | Acylhydrazone or Tosylhydrazone | 1,2,3-Thiadiazole | wikipedia.org |

| Pyrazolyl-phenylethanones | Semicarbazide, Thionyl chloride | Semicarbazone | Pyrazolyl-1,2,3-thiadiazole | mdpi.com |

| N-tosylhydrazones | Sulfur, TBAI (catalyst) | N-tosylhydrazone | Substituted aryl 1,2,3-thiadiazole | mdpi.comorganic-chemistry.org |

Condensation Reactions Involving Thiocarbonyl and Hydrazine Precursors

Condensation reactions provide a versatile route to the 1,2,3-thiadiazole ring. These reactions typically involve the condensation of a thiocarbonyl compound with a hydrazine derivative. The simplicity and high yield of the condensation reaction between hydrazine and carbonyl compounds make it a commonly used method. researchgate.net

One approach involves the reaction of an acid hydrazide with a source of thiocarbonyl, such as carbon disulfide, in the presence of a base. ekb.eg This leads to the formation of a dithiocarbazinate salt, which can then be cyclized. For example, substituted acid hydrazides can be reacted with carbon disulfide in the presence of alcoholic potassium hydroxide to yield potassium dithiocarbazinate. dpkmr.edu.in This intermediate can then be treated with a dehydrating agent to afford the 1,3,4-thiadiazole (B1197879) ring, a related but different isomer. For the synthesis of 1,2,3-thiadiazoles, specific precursors and reaction conditions are required to ensure the correct regiochemistry.

Another strategy involves the reaction of thiosemicarbazide with a carboxylic acid derivative. For instance, 1,1-cyclopropane dicarboxylic acid reacts with thiosemicarbazide in the presence of phosphorous oxychloride to yield 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane. nih.gov While this example leads to a 1,3,4-thiadiazole, modifications to the starting materials and reaction conditions can potentially lead to the desired 1,2,3-isomer.

| Thiocarbonyl Precursor | Hydrazine Precursor | Key Intermediate | Product Type | Reference |

| Carbon disulfide | Substituted acid hydrazide | Potassium dithiocarbazinate | 1,3,4-Thiadiazole derivative | dpkmr.edu.in |

| Thiosemicarbazide | Carboxylic acid | Thiosemicarbazone | 1,3,4-Thiadiazole derivative | nih.govnih.gov |

One-Pot and Multi-Step Approaches to the 1,2,3-Thiadiazolyl Acetic Acid Core

Both one-pot and multi-step synthetic strategies have been developed for the construction of the 1,2,3-thiadiazolyl acetic acid core. msu.edunih.gov One-pot syntheses are advantageous due to their operational simplicity and reduced waste generation. For example, a one-pot reaction of 5-amino- wikipedia.orgmdpi.comnih.govthiadiazole, various aromatic aldehydes, and different acetoacetanilides using glacial acetic acid has been reported for the synthesis of 4,7-dihydro- wikipedia.orgmdpi.comnih.govthiadiazolo[5,4-b]pyridine-6-carboxamides. nih.gov

Multi-step syntheses, while more laborious, allow for greater control over the introduction of functional groups and purification of intermediates. A typical multi-step approach to a 1,2,3-thiadiazole derivative might involve the initial formation of a suitable precursor, such as a hydrazone, followed by a cyclization step. mdpi.com For instance, the synthesis of 5-(1,2,3-thiadiazol-4-yl)-2-methylfuran-3-carboxamides involves the acetylation of 2-methylfuran-3-carboxamides, followed by reaction with carboethoxyhydrazine to form the carboethoxyhydrazone, which is then cyclized using thionyl chloride. researchgate.net

| Approach | Starting Materials | Key Features | Product Type | Reference |

| One-pot | 5-amino- wikipedia.orgmdpi.comnih.govthiadiazole, aromatic aldehydes, acetoacetanilides | Acetic acid-driven, moderate to good yields | 4,7-dihydro- wikipedia.orgmdpi.comnih.govthiadiazolo[5,4-b]pyridine-6-carboxamides | nih.gov |

| Multi-step | 2-methylfuran-3-carboxamides, acetic anhydride, carboethoxyhydrazine, thionyl chloride | Stepwise functionalization and cyclization | 5-(1,2,3-thiadiazol-4-yl)-2-methylfuran-carboxamides | researchgate.net |

| Improved Hurd-Mori | N-tosyl hydrazones, sulfur, TBAI | Metal-free, good yields | 1,2,3-Thiadiazoles | organic-chemistry.org |

| Tosylhydrazone-based | Tosylhydrazones, ammonium (B1175870) thiocyanate | Room temperature, wide substrate scope | 1,2,3-Thiadiazoles | organic-chemistry.org |

Functional Group Transformations and Derivatization of 2-(1,2,3-Thiadiazol-4-yl)acetic Acid

Once the this compound core is synthesized, further derivatization can be carried out to modify its properties. These transformations primarily focus on the carboxylic acid functional group and the introduction of substituents on the thiadiazole ring or the acetic acid side chain.

Carboxylic Acid Functionalization: Esterification and Amidation

The carboxylic acid group of this compound is a versatile handle for various functionalizations, most notably esterification and amidation.

Esterification is commonly achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This is an equilibrium reaction, and using the alcohol as a solvent can drive the reaction towards the ester product. masterorganicchemistry.com Lewis acids can also be employed as catalysts for esterification. rug.nl

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an activated ester, followed by reaction with the desired amine. Direct condensation of the carboxylic acid and amine can also be performed using coupling agents. For example, the reaction of an amine group with glacial acetic acid can lead to the formation of the corresponding amide. ut.ac.ir

| Transformation | Reagents | Key Features | Product |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Equilibrium reaction, alcohol often used in excess | Ester |

| Amidation | Amine, Coupling agent or conversion to acid chloride | Formation of an amide bond | Amide |

Introduction of Substituents on the Thiadiazole Ring and Acetic Acid Side Chain

The introduction of substituents on the thiadiazole ring can significantly influence the biological and chemical properties of the molecule. The specific position and chemical nature of these substituents can affect the efficacy of the compounds. nih.gov The synthesis of substituted 1,2,3-thiadiazoles can be achieved by using appropriately substituted starting materials in the primary synthetic routes. For instance, using substituted ketones in the Hurd-Mori reaction will result in a substituted thiadiazole ring. mdpi.com

Derivatization of the acetic acid side chain, other than at the carboxylic acid group, can also be performed. For example, bromination of a methyl group on a furan ring attached to the thiadiazole, followed by further reactions, can introduce an aminomethyl group. researchgate.net This demonstrates the potential for a wide range of chemical transformations on substituents attached to the core structure. researchgate.net The reactivity of the thiadiazole ring itself can also be exploited for further functionalization, although this is often more challenging due to the stability of the aromatic ring. researchgate.net

Synthesis of Fused Systems Incorporating the 1,2,3-Thiadiazole Moietyacs.org

The fusion of the 1,2,3-thiadiazole ring with other heterocyclic systems gives rise to a variety of bicyclic and polycyclic compounds with unique chemical properties. The synthetic strategies for these fused systems often involve the construction of the second heterocyclic ring onto a pre-existing, appropriately substituted 1,2,3-thiadiazole core, or vice-versa. Key methodologies include intramolecular cyclizations and cycloaddition reactions.

Synthesis of 1,2,3-Thiadiazolo[4,5-d]pyrimidines

A notable method for the synthesis of the 1,2,3-thiadiazolo[4,5-d]pyrimidine system involves the reaction of 6-arylidenehydrazino-1,3-dimethyluracils with thionyl chloride. This reaction proceeds via a cyclization mechanism that forms the 1,2,3-thiadiazole ring fused to the pyrimidine (B1678525) core.

For instance, the reaction of 6-benzylidenehydrazino-1,3-dimethyluracil with thionyl chloride results in the formation of 5,7-dimethyl-3-phenyl-3H- mdpi.comnih.goveurekaselect.comthiadiazolo[4,5-d]pyrimidine-4,6(5H,7H)-dione. This transformation highlights a versatile route to this specific fused heterocyclic system. The reaction is believed to proceed through the formation of a hydrazonoyl chloride intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen chloride to yield the fused product.

Table 1: Synthesis of 1,2,3-Thiadiazolo[4,5-d]pyrimidine Derivatives

| Starting Material | Reagent | Product | Reaction Conditions |

|---|---|---|---|

| 6-Arylidenehydrazino-1,3-dimethyluracils | Thionyl chloride | 3-Aryl-5,7-dimethyl-3H- mdpi.comnih.goveurekaselect.comthiadiazolo[4,5-d]pyrimidine-4,6(5H,7H)-diones | Reflux |

Synthesis of Pyrazolo[4,3-d] mdpi.comnih.goveurekaselect.comthiadiazoles

The Hurd-Mori reaction is a prominent method for the synthesis of the 1,2,3-thiadiazole ring, and it can be effectively applied to precursors already containing a pyrazole moiety to construct the fused Pyrazolo[4,3-d] mdpi.comnih.goveurekaselect.comthiadiazole system. nih.govresearchgate.net This strategy involves the cyclization of pyrazolyl semicarbazones using thionyl chloride.

The synthesis begins with the reaction of various pyrazolyl-phenylethanones with semicarbazide hydrochloride to form the corresponding semicarbazones. nih.gov These intermediates are then subjected to the Hurd-Mori cyclization conditions, where treatment with thionyl chloride induces the formation of the 1,2,3-thiadiazole ring fused to the pyrazole ring. This approach allows for the synthesis of a variety of substituted pyrazolyl-1,2,3-thiadiazoles in excellent yields. nih.gov

Table 2: Synthesis of Pyrazolo[4,3-d] mdpi.comnih.goveurekaselect.comthiadiazole Derivatives via Hurd-Mori Reaction

| Starting Material | Reagent | Intermediate | Final Product |

|---|---|---|---|

| Pyrazolyl-phenylethanones | Semicarbazide hydrochloride | Pyrazolyl-phenylethanone semicarbazones | Pyrazolo[4,3-d] mdpi.comnih.goveurekaselect.comthiadiazoles |

Synthesis of Isoxazolo[4,5-d] mdpi.comnih.goveurekaselect.comthiadiazoles

The construction of the isoxazolo[4,5-d] mdpi.comnih.goveurekaselect.comthiadiazole scaffold can be achieved by building the isoxazole ring onto a functionalized 1,2,3-thiadiazole precursor. A key starting material for this synthesis is 5-amino-4-cyano-1,2,3-thiadiazole. acs.orgnih.gov The synthesis of this precursor can be accomplished from 2-cyanothioacetamides and sulfonyl azides under diazo transfer conditions. nih.gov

The synthetic route to the fused isoxazole system involves the conversion of the 5-amino-4-cyano-1,2,3-thiadiazole into a suitable intermediate for cycloaddition. While direct intramolecular cycloaddition from a derivative of this compound is a potential route, specific examples in the literature for the Isoxazolo[4,5-d] mdpi.comnih.goveurekaselect.comthiadiazole system are not extensively detailed. However, the general principles of isoxazole synthesis, such as the 1,3-dipolar cycloaddition of nitrile oxides, provide a viable theoretical pathway.

Table 3: Proposed Synthetic Route for Isoxazolo[4,5-d] mdpi.comnih.goveurekaselect.comthiadiazoles

| Precursor | Key Intermediate | Reaction Type | Fused Product |

|---|---|---|---|

| 5-Amino-4-cyano-1,2,3-thiadiazole | 4-Cyano-1,2,3-thiadiazole-5-nitrile oxide (hypothetical) | Intramolecular Cycloaddition | Isoxazolo[4,5-d] mdpi.comnih.goveurekaselect.comthiadiazole |

Compound Names

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,2,3-Thiadiazolo[4,5-d]pyrimidine |

| 6-Arylidenehydrazino-1,3-dimethyluracil |

| Thionyl chloride |

| 6-Benzylidenehydrazino-1,3-dimethyluracil |

| 5,7-Dimethyl-3-phenyl-3H- mdpi.comnih.goveurekaselect.comthiadiazolo[4,5-d]pyrimidine-4,6(5H,7H)-dione |

| Hydrogen chloride |

| Pyrazolo[4,3-d] mdpi.comnih.goveurekaselect.comthiadiazole |

| Pyrazolyl-phenylethanone |

| Semicarbazide hydrochloride |

| Pyrazolyl semicarbazone |

| Isoxazolo[4,5-d] mdpi.comnih.goveurekaselect.comthiadiazole |

| 5-Amino-4-cyano-1,2,3-thiadiazole |

| 2-Cyanothioacetamide |

| Sulfonyl azide |

Advanced Spectroscopic and Structural Characterization of 2 1,2,3 Thiadiazol 4 Yl Acetic Acid and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the chemical environment of magnetically active nuclei.

The ¹H and ¹³C NMR spectra of 2-(1,2,3-Thiadiazol-4-yl)acetic acid provide a detailed map of its carbon-hydrogen framework. The chemical shifts are influenced by the electron-withdrawing nature of the 1,2,3-thiadiazole (B1210528) ring and the carboxylic acid group.

In the ¹H NMR spectrum, the proton on the C5 of the thiadiazole ring is expected to appear as a singlet in the aromatic region, typically downfield due to the electronic environment of the heterocyclic ring. The methylene protons (-CH₂-) of the acetic acid side chain would also present as a singlet, with a chemical shift influenced by the adjacent thiadiazole ring and the carboxylic acid moiety. The acidic proton of the carboxyl group (-COOH) is typically observed as a broad singlet at a significantly downfield chemical shift, which can vary with solvent and concentration.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the 1,2,3-thiadiazole ring (C4 and C5) are expected to resonate at distinct downfield positions. mdpi.comasianpubs.org The carbonyl carbon (-C=O) of the carboxylic acid will appear at the most downfield position, characteristic of this functional group. The methylene carbon (-CH₂-) will be found in the aliphatic region, shifted downfield by the adjacent heteroaromatic ring. mdpi.comipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| H5 (Thiadiazole) | ¹H | ~8.0 - 9.0 | Singlet |

| H (CH₂) | ¹H | ~3.5 - 4.5 | Singlet |

| H (COOH) | ¹H | ~10.0 - 13.0 | Broad Singlet |

| C4 (Thiadiazole) | ¹³C | ~140 - 150 | - |

| C5 (Thiadiazole) | ¹³C | ~125 - 135 | - |

| C (CH₂) | ¹³C | ~30 - 40 | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.

Heteronuclear NMR, particularly ¹⁵N NMR, is a powerful tool for probing the electronic environment of the nitrogen atoms within the 1,2,3-thiadiazole ring, although the low natural abundance and lower sensitivity of ¹⁵N can make it challenging. ipb.pt The chemical shifts of the three distinct nitrogen atoms (N1, N2, N3) can provide valuable information about bonding and charge distribution within the heterocyclic system. Studies on related mesoionic thiadiazoles have utilized ¹⁵N NMR to investigate these structural aspects. researchgate.net

Alternatively, solid-state NMR techniques targeting the quadrupolar ¹⁴N nucleus (99.6% natural abundance) can be employed. nih.goviastate.edu Experiments like ¹³C{¹⁴N} Resonance Echo Saturation Pulse Double Resonance (RESPDOR) can confirm C-N connectivities and help differentiate between isomers by identifying carbons directly bonded to nitrogen. nih.gov

Table 2: Representative ¹⁵N NMR Chemical Shifts for Thiadiazole Scaffolds

| Nitrogen Atom | Typical Chemical Shift Range (δ, ppm, relative to CH₃NO₂) |

|---|---|

| N1 | Variable, influenced by substitution |

| N2 | Highly dependent on ring electronics |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are essential for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxyl group will give rise to a strong, sharp absorption band typically around 1700-1725 cm⁻¹. researchgate.net

Vibrations associated with the thiadiazole ring include C-H stretching, C=N stretching, and N=N stretching, which are expected in the fingerprint region (below 1600 cm⁻¹). ijrpc.comresearchgate.net The C-S stretching vibration typically appears as a weaker band at lower wavenumbers.

Table 3: Characteristic FT-IR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |

| Thiadiazole Ring | C-H stretch | ~3100 | Medium |

| Thiadiazole Ring | C=N / N=N stretch | 1400 - 1600 | Medium |

| Acetic Acid Chain | C-H stretch | 2850 - 2960 | Medium |

Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations and bonds involving heavier atoms like sulfur. The symmetric stretching vibrations of the 1,2,3-thiadiazole ring, which might be weak in the IR spectrum, are often strong in the Raman spectrum. researchgate.netlew.ro This can be particularly useful for characterizing the heterocyclic core. The C-S and S-N bonds within the ring are also expected to produce distinct Raman signals.

Table 4: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Thiadiazole Ring | Ring breathing/stretching | 1000 - 1500 | Strong |

| Thiadiazole Ring | C-S / S-N stretch | 600 - 900 | Medium-Strong |

| Carboxylic Acid | C=O stretch | 1680 - 1720 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₄H₄N₂O₂S), the expected exact mass of the molecular ion [M]⁺ would be approximately 160.00 g/mol .

A characteristic and diagnostic fragmentation pathway for 1,2,3-thiadiazoles upon ionization is the facile elimination of a molecule of dinitrogen (N₂), which has a mass of 28 Da. mdpi.comrsc.orgnih.gov This fragmentation results in a prominent [M-28]⁺ ion. This process is often a key indicator of the 1,2,3-thiadiazole core. rsc.org

Subsequent fragmentation of the [M-28]⁺ ion or the molecular ion can involve the loss of the elements of the carboxylic acid group, such as the loss of H₂O (18 Da), CO (28 Da), or the entire COOH radical (45 Da). zsmu.edu.ua High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its major fragments, further solidifying the structural assignment. mdpi.com

Table 5: Predicted Mass Spectrometry Fragments for this compound

| Ion | Proposed Structure / Loss | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | ~160 |

| [M-N₂]⁺ | Loss of Dinitrogen | ~132 |

| [M-COOH]⁺ | Loss of Carboxyl Radical | ~115 |

| [M-N₂-CO]⁺ | Sequential Loss of N₂ and CO | ~104 |

Computational Chemistry Investigations of 2 1,2,3 Thiadiazol 4 Yl Acetic Acid

In Silico Molecular Docking for Predicting Biomolecular Interactions and Binding Modes

Molecular docking simulations have been instrumental in elucidating the therapeutic potential of various thiadiazole-containing compounds by modeling their interactions with a diverse range of biological targets. These studies have highlighted the versatility of the thiadiazole scaffold in forming significant interactions within the binding pockets of enzymes and receptors, suggesting that 2-(1,2,3-Thiadiazol-4-yl)acetic acid could exhibit similar interactive capabilities.

Interactions with Anticancer Targets:

Thiadiazole derivatives have been extensively investigated as potential anticancer agents, with molecular docking studies revealing their binding modes with various cancer-related proteins. For instance, derivatives of 1,3,4-thiadiazole (B1197879) have been docked against the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. One study found that a 1,3,4-thiadiazole derivative exhibited a strong binding affinity to EGFR TK, with a docking score indicating stable binding mdpi.com. The in silico analysis revealed crucial interactions within the active site, which could explain the compound's potent antiproliferative activity against cancer cell lines mdpi.com.

Another important target in cancer is the heat shock protein 90 (Hsp90), a chaperone protein that plays a vital role in the stability and function of many oncoproteins. nih.gov Certain 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles have shown strong binding to Hsp90 in computational studies. nih.gov The most potent of these compounds displayed a dissociation constant (Kd) of 4.8 nM, indicating a very tight binding interaction. nih.gov Such findings underscore the potential of the thiadiazole ring system to serve as a scaffold for the development of potent Hsp90 inhibitors.

ADP-sugar pyrophosphatase (NUDT5) has also been identified as a target for thiadiazole derivatives in the context of breast cancer. Molecular docking of a series of 1,3,4-thiadiazole compounds revealed that one derivative, 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol, exhibited a high binding affinity with a docking score of -8.9 kcal/mol. researchgate.net The docking analysis showed the formation of four hydrogen bonds with the NUDT5 protein, suggesting a strong and specific interaction. researchgate.net

Table 1: Molecular Docking of Thiadiazole Derivatives with Anticancer Targets

| Compound Class | Protein Target | Key Findings |

| 1,3,4-Thiadiazole derivatives | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Strong binding affinity, indicating potential as anticancer agents. mdpi.com |

| 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles | Heat shock protein 90 (Hsp90) | Tight binding with dissociation constants in the nanomolar range, suggesting potent inhibitory activity. nih.gov |

| 1,3,4-Thiadiazole derivatives | ADP-sugar pyrophosphatase (NUDT5) | High binding affinity with a docking score of -8.9 kcal/mol and the formation of multiple hydrogen bonds. researchgate.net |

Interactions with Antimicrobial Targets:

The thiadiazole scaffold is also a promising framework for the development of novel antimicrobial agents. Molecular docking studies have been performed to evaluate the antimicrobial potential of 1,3,4-thiadiazole derivatives against various bacterial enzymes. For example, simulations were conducted on Mycobacterium tuberculosis DNA gyrase, Staphylococcus aureus DNA gyrase, and Escherichia coli DNA adenine methylase. mdpi.com The results showed that some of the investigated thiadiazole derivatives had better docking scores and binding affinities than the natural ligands for Mycobacterium tuberculosis and Escherichia coli targets. mdpi.com

In another study, novel 1,3,4-thiadiazole derivatives were docked against the 5-(hydroxyethyl)-methylthiazole kinase (ThiM) of Klebsiella pneumoniae. nih.gov This enzyme is a key component in the bacterial thiamine salvage pathway and is considered an attractive antibacterial target due to its absence in humans. nih.gov The docking studies provided insights into the potential inhibitory mechanism of these compounds.

Table 2: Molecular Docking of Thiadiazole Derivatives with Antimicrobial Targets

| Compound Class | Protein Target | Key Findings |

| 1,3,4-Thiadiazole derivatives containing azulene rings | Mycobacterium tuberculosis DNA gyrase, Staphylococcus aureus DNA gyrase, and Escherichia coli DNA adenine methylase | Better docking scores than natural ligands for some targets, indicating potential as antimicrobial agents. mdpi.com |

| 1,3,4-Thiadiazole derivatives | 5-(hydroxyethyl)-methylthiazole kinase (ThiM) of Klebsiella pneumoniae | Potential for inhibition of a key bacterial enzyme. nih.gov |

Interactions with Other Biomolecular Targets:

The versatility of the thiadiazole nucleus extends to other biological targets as well. For instance, 1,2,3-thiadiazole (B1210528) derivatives have been investigated as inhibitors of cytochrome P450 enzymes, which are involved in the metabolism of a wide range of compounds. nih.gov These studies have shown that the binding mode is influenced by the architecture of the enzyme's active site. nih.gov

Furthermore, in the context of the COVID-19 pandemic, 1,3,4-thiadiazole derivatives were identified as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. nih.gov One compound demonstrated a promising binding affinity with a docking score of -11.4 kcal/mol against Mpro. nih.gov

Table 3: Molecular Docking of Thiadiazole Derivatives with Other Targets

| Compound Class | Protein Target | Key Findings |

| 1,2,3-Thiadiazole derivatives | Cytochrome P450 enzymes | Binding mode is dependent on the specific P450 isozyme. nih.gov |

| 1,3,4-Thiadiazole derivatives | SARS-CoV-2 Main Protease (Mpro) | Promising binding affinities, with docking scores suggesting potential as antiviral agents. nih.gov |

While these studies provide valuable information on the potential interactions of the thiadiazole scaffold, it is crucial to emphasize that these findings are based on computational predictions for related compounds. Experimental validation through in vitro and in vivo studies would be necessary to confirm the actual biomolecular interactions and therapeutic potential of this compound.

Academic Research Applications of 1,2,3 Thiadiazol 4 Yl Acetic Acid Derivatives

Agrochemical Research: Mode of Action Studies

Derivatives of 1,2,3-thiadiazol-4-yl acetic acid have been explored for their potential as agrochemicals, with research focusing on their fungicidal, herbicidal, and plant growth-regulating properties. Understanding the mode of action of these compounds is crucial for developing effective and selective agricultural products.

Fungicidal and Herbicidal Action Mechanisms

Fungicidal Action: Research into the fungicidal mechanisms of 1,2,3-thiadiazole (B1210528) derivatives has revealed their ability to interfere with essential fungal cellular processes. One of the key mechanisms identified is the inhibition of RNA polymerase-1. urfu.ru This enzyme is vital for the synthesis of ribosomal RNA (rRNA), a critical component of ribosomes, the cellular machinery for protein synthesis. By blocking rRNA synthesis, these compounds effectively halt protein production, leading to the cessation of fungal growth and eventual cell death. urfu.ru This mode of action is particularly effective against oomycetes. urfu.ru

Herbicidal Action: The herbicidal activity of thiadiazole derivatives has been linked to the inhibition of photosynthesis. wssa.net Photosynthesis is the process by which plants convert light energy into chemical energy, and its disruption is a common mechanism for herbicides. These compounds can interfere with the electron transport chain in photosystem II, blocking the flow of electrons and halting the production of ATP and NADPH, which are essential for carbon dioxide fixation and plant growth. wssa.net This disruption leads to a cascade of events, including the formation of reactive oxygen species that cause lipid peroxidation and membrane damage, ultimately resulting in plant death. wssa.net

Plant Growth Regulation and Activator Biological Pathways

Beyond their direct biocidal effects, derivatives of 1,2,3-thiadiazol-4-yl acetic acid have been shown to act as plant growth regulators and activators of plant defense mechanisms. mdpi.comresearchgate.net These compounds can mimic the action of natural plant hormones, such as auxins, which are involved in regulating various aspects of plant growth and development, including cell elongation, division, and differentiation. phytotechlab.com

Furthermore, certain 1,2,3-thiadiazole derivatives can induce systemic acquired resistance (SAR) in plants. urfu.ruresearchgate.net This is a "priming" of the plant's natural defense systems, leading to a broad-spectrum and long-lasting resistance to a variety of pathogens, including fungi, bacteria, and viruses. urfu.ru The induction of SAR involves complex signaling pathways within the plant, often mediated by salicylic (B10762653) acid, leading to the expression of defense-related genes and the production of antimicrobial compounds.

A study on the effects of a synthetic 1,2,3-thiadiazole derivative on wheat seedlings indicated significant impacts on growth and metabolism. At certain concentrations, the compound inhibited seed germination and reduced shoot fresh weight and dry mass. It also led to an accumulation of malondialdehyde (MDA), an indicator of oxidative stress, and γ-aminobutyric acid (GABA), while reducing total protein, carbohydrates, and chlorophyll (B73375) content. These findings suggest that the compound may trigger a GABA shunt as an alternative pathway in carbon and nitrogen metabolism to counteract oxidative damage. researchgate.net

| Plant Species | Derivative Studied | Observed Effects | Reference |

| Wheat (Triticum durum L.) | 1,3-Bis[4-(1,2,3-thiadiazol-4-yl) phenoxy]propane | Inhibition of seed germination, reduction in fresh and dry weight, increased MDA and GABA, decreased protein, carbohydrates, and chlorophyll. | researchgate.net |

Impact on Nitrification Processes in Soil Microbiology

Nitrification, the biological oxidation of ammonia (B1221849) to nitrate (B79036), is a critical process in the nitrogen cycle, but it can also lead to nitrogen loss from agricultural soils through leaching and denitrification. Derivatives of 1,2,3-thiadiazole have been investigated as nitrification inhibitors to improve nitrogen use efficiency. unimelb.edu.aunih.gov

The primary target for many nitrification inhibitors is the enzyme ammonia monooxygenase (AMO), which catalyzes the first and rate-limiting step of nitrification. unimelb.edu.aunih.gov It is hypothesized that heterocyclic compounds containing adjacent nitrogen atoms, such as 1,2,3-triazoles (structurally similar to 1,2,3-thiadiazoles), can inhibit AMO by chelating the copper atom at the enzyme's active site. unimelb.edu.aunih.gov By inhibiting AMO, these compounds slow down the conversion of ammonium (B1175870) to nitrate, thereby retaining nitrogen in the more stable ammonium form for a longer period. This can lead to reduced nitrous oxide (N₂O) emissions, a potent greenhouse gas, and decreased nitrate leaching into groundwater. researchgate.netacs.org

Mechanistic Chemical Biology and Drug Design Research

The structural features of 1,2,3-thiadiazol-4-yl acetic acid derivatives make them attractive scaffolds for the design of new therapeutic agents. Research in this area focuses on elucidating their antimicrobial mechanisms to develop novel drugs against resistant pathogens.

Antimicrobial Mechanisms: Elucidating Inhibitory Pathways

Derivatives of 1,2,3-thiadiazole have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. mdpi.comnih.gov The elucidation of their inhibitory pathways is a key area of research for the development of new antimicrobial drugs.

Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans. nih.gov The specific substitutions on the thiadiazole ring play a crucial role in determining the antimicrobial spectrum and potency. For instance, some studies have indicated that halogen substitutions on an attached phenyl ring can enhance activity against Gram-positive bacteria, while oxygenated substituents may confer better antifungal properties. nih.gov

| Microbial Strain | Derivative Type | Observed Activity | Reference |

| Staphylococcus aureus | Benzene (B151609) derivative of 1,2,3-selenadiazole | Active | nih.gov |

| Escherichia coli | Propenoxide derivative of 1,2,3-thiadiazole | Active | nih.gov |

| Candida albicans | Propenoxide, carbaldehyde, and benzene derivatives of 1,2,3-thia/selenadiazole | Active | nih.gov |

Antibacterial Activity: Cell Wall, Protein, and Nucleic Acid Synthesis Inhibition

The antibacterial action of thiadiazole derivatives is believed to involve multiple mechanisms, including the inhibition of essential biosynthetic pathways.

Cell Wall Synthesis Inhibition: The bacterial cell wall, particularly the peptidoglycan layer in Gram-positive bacteria, is a critical structure for bacterial survival and a prime target for antibiotics. nih.gov Some studies suggest that thiadiazole derivatives may interfere with cell wall synthesis. The hydrophobic nature of some of these compounds may allow them to penetrate the peptidoglycan layer of Gram-positive bacteria, leading to cell wall damage and eventual lysis. nih.gov In contrast, the lipopolysaccharide outer membrane of Gram-negative bacteria can act as a barrier to such hydrophobic molecules, conferring a degree of resistance. nih.gov Research on related heterocyclic compounds, such as N-(1,3,4-oxadiazol-2-yl)benzamides, has shown inhibition of lipoteichoic acid (LTA) biosynthesis, a crucial component of the Gram-positive cell wall. frontiersin.org

Protein Synthesis Inhibition: The ribosome is a major target for many antibiotics. nih.gov While direct evidence for the inhibition of protein synthesis by 2-(1,2,3-thiadiazol-4-yl)acetic acid derivatives is limited, the general class of thiadiazole compounds has been explored for this activity. Inhibition can occur at various stages of protein synthesis, including the initiation, elongation, and termination phases. nih.gov For example, some antibiotics inhibit the translocation of the ribosome along the mRNA, thereby preventing the elongation of the polypeptide chain. youtube.com

Nucleic Acid Synthesis Inhibition: Thiadiazole derivatives have been investigated for their ability to interfere with nucleic acid synthesis. Some research has pointed towards the interaction of these compounds with DNA. For instance, studies on certain 1,3,4-thiadiazole (B1197879) derivatives have shown their ability to bind to calf thymus DNA (CT-DNA). acs.org Furthermore, the structural similarity of the thiadiazole ring to purine (B94841) and pyrimidine (B1678525) bases suggests that these compounds could act as bioisosteres and interfere with DNA replication processes. The linkage of thiadiazole moieties to quinolone structures, which are known inhibitors of DNA gyrase, further supports the potential for these compounds to target nucleic acid synthesis. nih.gov

Antifungal Activity: Fungal Growth Inhibition Mechanisms

Derivatives of 1,2,3-thiadiazole have demonstrated significant antifungal properties through various mechanisms that disrupt essential fungal cellular processes. A primary mode of action for many thiadiazole-based compounds is the inhibition of ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. Thiadiazole derivatives, acting as bioisosteres of other azole antifungals, can interfere with the ergosterol biosynthesis pathway. nih.gov Specifically, they have been shown to target the enzyme 14-α-sterol demethylase, which is a key cytochrome P450 enzyme responsible for converting lanosterol (B1674476) to ergosterol. nih.gov Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane's structure and function. nih.gov

Another identified mechanism of fungal growth inhibition is the disruption of cell wall biogenesis. The fungal cell wall is a rigid outer layer essential for protecting the cell from osmotic stress and maintaining its shape. Research on certain 1,3,4-thiadiazole derivatives has revealed that these compounds can interfere with the synthesis or organization of cell wall components. nih.gov Treatment with these compounds has led to observable morphological changes in fungal cells, such as an inability to maintain their characteristic shape, an increase in size leading to the formation of giant cells, and flocculation. nih.gov Furthermore, these treated cells exhibit reduced osmotic resistance and form buds that lack the protective chitin (B13524) layer, indicating a compromised cell wall. nih.gov This disruption can cause the leakage of protoplasmic material, leading to cell lysis and death. nih.gov

The toxophoric –N–C–S moiety present in thiadiazole rings is considered a key structural feature responsible for their broad-spectrum biological activity. nih.gov The liposolubility imparted by the sulfur atom in the thiadiazole ring may also enhance the compound's ability to penetrate fungal cell membranes and interact with intracellular targets. nih.gov

| Derivative Class | Target Fungi | Mechanism of Action | Key Findings |

|---|---|---|---|

| 1,3,4-Thiadiazole derivatives | Candida species (e.g., C. albicans) | Ergosterol Biosynthesis Inhibition | Compounds inhibit the 14-α-sterol demethylase enzyme, leading to decreased ergosterol levels and disruption of the fungal cell membrane. nih.gov |

| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1) | Candida species, Molds | Cell Wall Disruption | Treatment leads to abnormal cell morphology, reduced osmotic resistance, and improper bud formation, indicating interference with cell wall biogenesis. nih.gov |

| 4-methyl-N-(5-substituted-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamides | Cercospora arachidicola | Not specified | Compound 6a showed good antifungal activity comparable to commercial drugs. benthamdirect.com |

Antiviral Activity: Viral Replication Cycle Targets

The 1,2,3-thiadiazole scaffold is a versatile framework for the development of antiviral agents that can target various stages of the viral replication cycle. mdpi.comarkat-usa.org Research has shown that derivatives of 1,2,3-thiadiazole can inhibit viral entry, replication, and other essential processes in a range of viruses, including plant viruses like the Tobacco Mosaic Virus (TMV) and human pathogens such as Human Immunodeficiency Virus (HIV). mdpi.comarkat-usa.org

Against TMV, 1,2,3-thiadiazole derivatives have demonstrated potent curative, protective, and inactivation effects. mdpi.com For instance, certain 1,2,3-thiadiazole-4-carboxamide (B1266815) scaffolds have shown curative activity comparable to or exceeding that of the commercial agent tiadinil. mdpi.com The mechanism often involves inhibiting the virus's ability to replicate within the host plant cells. Some derivatives, hybridized with a tetrazole moiety, have also shown superior effects against TMV compared to the standard drug ribavirin. arkat-usa.org

In the context of human viruses, 1,2,3-thiadiazole derivatives have been investigated for their activity against HIV-1. mdpi.com One key target in the HIV replication cycle is the enzyme reverse transcriptase (RT), which is essential for converting the viral RNA genome into DNA. nih.gov Certain 2-amino-1,3,4-thiadiazole (B1665364) derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov They bind to an allosteric site on the RT enzyme, inducing a conformational change that inhibits its catalytic activity and thereby halts the viral replication process. nih.gov One potent derivative, 5-(2,4-dibromophenyl)-1,2,3-thiadiazole, has demonstrated significant anti-HIV-1 activity, proving more effective than several reference drugs like nevirapine (B1678648) (NVP) and delavirdine (B1662856) (DLV). mdpi.com

Other potential targets in the viral life cycle include viral entry and the function of essential viral proteases. nih.govbiointerfaceresearch.com For example, in the context of SARS-CoV-2, research has focused on inhibiting the viral spike protein to prevent entry into host cells or targeting the main protease (3CLpro), which is crucial for cleaving viral polyproteins into functional units necessary for replication. nih.govbiointerfaceresearch.com

| Derivative Class | Target Virus | Replication Cycle Target | Reported Activity |

|---|---|---|---|

| 1,2,3-Thiadiazole-4-carboxamides | Tobacco Mosaic Virus (TMV) | Viral Replication | Exhibited curative activity of up to 60% at 500 µg/mL. mdpi.com |

| 5-(2,4-dibromophenyl)-1,2,3-thiadiazole | Human Immunodeficiency Virus (HIV-1) | Reverse Transcriptase (RT) | Showed potent anti-HIV-1 activity with an EC50 value of 0.0364 µM. mdpi.com |

| Piperidine-based 1,2,3-thiadiazoles | Hepatitis B Virus (HBV) | Not specified | Displayed excellent potency with an IC50 of 3.59 μg/mL. mdpi.com |

| 2-amino-1,3,4-thiadiazole derivatives | Human Cytomegalovirus (HCMV) | HCMV Polymerase | Some derivatives achieved 100% inhibition of the viral polymerase. nih.gov |

Antitubercular Activity: Mycobacterial Specific Pathway Modulations

Derivatives of 1,2,3-thiadiazole have emerged as promising candidates in the search for new antitubercular agents, particularly due to the rise of multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (Mtb). thieme-connect.com These compounds often target specific enzymes and pathways that are essential for the survival and growth of mycobacteria.

One of the key targets for thiadiazole derivatives is glutamine synthetase, an enzyme that plays a crucial role in the nitrogen metabolism and cell wall biosynthesis of Mtb. researchgate.net The highly lipophilic cell wall of Mtb is a major defense mechanism, and disrupting its synthesis is a validated strategy for antitubercular drugs. researchgate.net Thiadiazole-containing compounds have shown potential to inhibit glutamine synthetase I, thereby interfering with these vital processes. researchgate.net

Another potential target identified through in silico studies is the enzyme ThyX, a thymidylate synthase. nih.gov This enzyme is involved in the de novo synthesis of dTMP, an essential precursor for DNA synthesis. Unlike the human equivalent (ThyA), ThyX has a different structure and mechanism, making it a selective target for Mtb. Molecular docking studies of thiazole-thiadiazole hybrids have shown that these compounds can form stable interactions, including hydrogen and halogen bonds, with key residues in the active site of ThyX, such as Arg 95, Cys 43, and His 69, suggesting a mechanism of enzyme inhibition. nih.gov

Furthermore, various 1,3,4-thiadiazole derivatives have demonstrated significant in vitro inhibitory activity against the H37Rv strain of Mtb. cbijournal.comconnectjournals.com The antitubercular activity is often influenced by the specific substituents on the thiadiazole ring, with compounds bearing chloro- and bromo-substituted aromatic rings showing enhanced potency. cbijournal.com While the exact mechanism for every active compound is not always fully elucidated, the consistent activity of this class of heterocycles highlights their potential to modulate specific mycobacterial pathways crucial for the pathogen's viability. cbijournal.comnih.gov

| Derivative Class | Mycobacterial Target/Pathway | Mechanism of Action | Reported Activity (MIC) |

|---|---|---|---|

| General Thiadiazole derivatives | Glutamine Synthetase I | Inhibition of nitrogen metabolism and cell wall biosynthesis. researchgate.net | Not specified |

| Thiazole-thiadiazole hybrids (e.g., compound 5l) | Tubercular ThyX (Thymidylate Synthase) | Inhibition of DNA precursor synthesis by binding to the enzyme's active site. nih.gov | 7.1285 μg/mL nih.gov |

| N-(5-(4-substituted phenyl)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamides | M. tuberculosis H37Rv growth | Inhibition of bacterial growth (specific pathway not detailed). connectjournals.com | 3.12 µg/mL for compounds 5c and 5d. connectjournals.com |

| Benzoxazole derivatives of 1,3,4-thiadiazole | M. tuberculosis H37Rv growth | Inhibition of bacterial growth (specific pathway not detailed). cbijournal.com | Up to 95% inhibition at 6.25 μg/mL. cbijournal.com |

Anticancer Mechanisms: Molecular Target Identification and Pathway Modulation

The thiadiazole ring is a versatile scaffold in medicinal chemistry that has been incorporated into numerous compounds demonstrating a broad spectrum of anticancer activities. nih.gov Due to its mesoionic nature, thiadiazole-containing molecules can readily cross cellular membranes to interact with various biological targets. nih.govnih.gov The anticancer efficacy of 1,2,3-thiadiazole derivatives stems from their ability to modulate multiple molecular targets and signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. mdpi.comnih.gov These mechanisms include direct interference with DNA replication, inhibition of key protein kinases involved in growth signaling, and epigenetic modulation through the inhibition of enzymes like histone deacetylases (HDACs). nih.govbepls.com

Interference with DNA Replication and Cell Cycle Progression

A fundamental mechanism by which 1,2,3-thiadiazole derivatives exert their anticancer effects is by disrupting the processes of DNA replication and cell cycle progression. The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a core component of nucleic acid bases. nih.gov This structural similarity allows these derivatives to interfere with DNA replication processes, leading to the inhibition of cancer cell proliferation. nih.gov

These compounds can induce cell cycle arrest at different phases, preventing cancer cells from completing the division process. For instance, some thiadiazole derivatives have been shown to cause an arrest in the G1 phase and delay progression through the G2/M phase in breast cancer cells (MCF-7). nih.gov This disruption of the normal cell cycle can trigger programmed cell death, or apoptosis. Studies on glioma and lung adenocarcinoma cells have confirmed that certain 1,3,4-thiadiazole derivatives induce apoptosis and cell cycle arrest. nih.gov By halting the cell cycle, these compounds prevent the propagation of malignant cells, making this a key aspect of their therapeutic potential.

Kinase Inhibition (e.g., EGFR, HER-2, VEGFR-2, Hsp90) and Signaling Pathways

A significant number of 1,2,3-thiadiazole derivatives function as potent inhibitors of various protein kinases, which are crucial enzymes in the signaling pathways that regulate cell growth, proliferation, and angiogenesis. researchgate.netnih.gov Overexpression or mutation of these kinases is a common feature of many cancers.

EGFR and VEGFR-2 Inhibition: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) are two major receptor tyrosine kinases targeted by thiadiazole compounds. researchgate.netnih.gov EGFR is involved in cell proliferation and survival, while VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels that supply tumors with nutrients. nih.gov Novel thiadiazole-triazole hybrids have been developed as dual inhibitors of both EGFR and VEGFR-2. researchgate.netnih.gov By blocking these receptors, the compounds can simultaneously halt tumor growth and cut off its blood supply. For example, certain derivatives have shown potent inhibition of VEGFR-2, with IC50 values in the nanomolar range, outperforming reference drugs like sorafenib. nih.gov

Hsp90 Inhibition: Heat shock protein 90 (Hsp90) is a chaperone protein that is essential for the stability and function of numerous oncoproteins, including several kinases. nih.gov Tumor cells are particularly dependent on Hsp90, making it an attractive anticancer target. Substituted 4,5-diaryl-1,2,3-thiadiazoles have been identified as inhibitors of the Hsp90 chaperone protein, leading to the degradation of its client oncoproteins and subsequently inducing tumor cell death. mdpi.com

| Derivative Class | Target Kinase/Protein | Cancer Cell Line | Reported Activity (IC50) |

|---|---|---|---|

| Thiadiazole-based derivatives (Compound 7b) | VEGFR-2 | MCF-7 (Breast) | 40.65 nM nih.gov |

| Thiadiazole-triazole hybrid glycosides (Compound 11b) | EGFR / VEGFR-2 | HCT-116, HepG-2, MCF-7 | Excellent inhibitory activities reported. researchgate.net |

| 4,5-diaryl-1,2,3-thiadiazoles | Hsp90 | General tumor cells | Identified as Hsp90 chaperone protein inhibitors. mdpi.com |

| 1,2,3-triazole/1,2,4-oxadiazole hybrids | EGFR / VEGFR-2 | Various | Potent dual inhibition reported. nih.gov |

Histone Deacetylase (HDAC) Inhibition and Epigenetic Modulation

Epigenetic modifications play a critical role in cancer development, and histone deacetylases (HDACs) are key enzymes in this process. HDACs remove acetyl groups from histones, leading to chromatin condensation and repression of tumor suppressor gene transcription. healthinformaticsjournal.comjmpas.com The inhibition of HDACs has become a promising strategy in cancer therapy, as it can reactivate silenced tumor suppressor genes. healthinformaticsjournal.com

Several 1,3,4-thiadiazole derivatives have been designed and synthesized as potent HDAC inhibitors. bepls.comhealthinformaticsjournal.com These compounds typically feature a thiadiazole moiety that acts as a zinc-binding group, which is essential for interacting with the zinc ion in the active site of HDAC enzymes. ajol.info By binding to and inhibiting HDACs, these derivatives lead to an accumulation of acetylated histones (hyperacetylation), which alters chromatin structure and reactivates gene expression. healthinformaticsjournal.com For example, a series of 1,3,4-thiadiazole hydroxamate derivatives showed potent HDAC1 inhibitory activity and enhanced the acetylation of histone H3. healthinformaticsjournal.com This epigenetic modulation can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. jmpas.com

Other Biological Activity Research: Mechanistic Understanding

Derivatives of the 1,2,3-thiadiazole scaffold are subjects of extensive research due to their wide-ranging biological activities. e-bookshelf.deresearchgate.net The versatility of the thiadiazole ring allows for structural modifications that lead to a variety of therapeutic potentials, including anti-inflammatory, analgesic, anticonvulsant, antioxidant, carbonic anhydrase inhibition, and leishmanicidal effects. mdpi.comnih.govmdpi.com Understanding the specific molecular mechanisms behind these activities is crucial for the development of new and more effective therapeutic agents.

The anti-inflammatory and analgesic properties of thiadiazole derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes. nih.govmdpi.comnih.gov The COX enzymes, particularly COX-1 and COX-2, are key to the synthesis of prostaglandins, which are mediators of inflammation and pain. mdpi.comdergipark.org.tr Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. mdpi.comnih.gov

Research has focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with COX-1 inhibition. nih.govmdpi.com Certain 1,3,4-thiadiazole derivatives have demonstrated potent and selective inhibition of COX-2. nih.govresearchgate.net For instance, a series of sulfonamide-containing 1,3,4-thiadiazole compounds showed significant COX-2 inhibition with IC50 values in the low micromolar range, comparable to the well-known selective COX-2 inhibitor, celecoxib. nih.gov Molecular docking studies suggest that these derivatives can effectively bind to the active site of the COX-2 enzyme. researchgate.net The anti-inflammatory activity is often evaluated in vivo using models such as carrageenan-induced paw edema in rats, where these compounds have shown a significant reduction in inflammation. nih.gov

| Compound | COX-2 IC50 (µM) | Reference |

|---|---|---|

| Sulfonamide-containing thiadiazole 5 | 0.32 - 0.37 | nih.gov |

| Sulfonamide-containing thiadiazole 6 | 0.32 - 0.37 | nih.gov |

| Sulfonamide-containing thiadiazole 7 | 0.32 - 0.37 | nih.gov |

| Sulfonamide-containing thiadiazole 8 | 0.32 - 0.37 | nih.gov |

| 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2(3H)-thione | 0.19 | researchgate.net |

| 5-(4-Methoxybenzylideneamino)-1,3,4-thiadiazole-2(3H)-thione | 0.24 | researchgate.net |

The anticonvulsant activity of thiadiazole derivatives is a significant area of research. nih.govfrontiersin.org The primary proposed mechanism involves the modulation of the GABAergic system. frontiersin.orgbiomedpharmajournal.org Specifically, these compounds are thought to interact with the GABA-A receptor, enhancing the release of chloride ions and thereby preventing the excessive neuronal firing that characterizes seizures. frontiersin.orgresearchgate.net The structural features considered essential for this activity include an electron-donor group, a hydrophobic aryl ring, and a hydrogen bonding domain. frontiersin.org

Studies have evaluated various 1,3,4-thiadiazole derivatives in animal models of epilepsy, such as the maximal electroshock-induced seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govfrontiersin.org For example, the compound 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol demonstrated significant protection in both MES (66.67% protection at 100 mg/kg) and scPTZ (80% protection at 100 mg/kg) models, suggesting a mechanism involving both voltage-gated ion channels and the GABA system. frontiersin.org

| Compound | Test Model | Dose (mg/kg) | Protection (%) | Reference |

|---|---|---|---|---|

| 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol | MES | 100 | 66.67 | frontiersin.org |

| scPTZ | 100 | 80 | frontiersin.org |

Thiadiazole derivatives have been investigated for their antioxidant properties, which are linked to their ability to scavenge free radicals. saudijournals.comresearchgate.netnih.gov The mechanism of action often involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). The antioxidant capacity is commonly assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging assays. researchgate.netdergipark.org.trnih.gov

Several studies have reported the IC50 values for various thiadiazole derivatives, indicating their potency as antioxidants. For example, certain 1,3,4-thiadiazole derivatives incorporated with a thiazolidinone moiety have shown promising DPPH radical scavenging activity, with IC50 values comparable to the standard antioxidant, ascorbic acid. saudijournals.com Specifically, compounds designated as TZD 3 and TZD 5 exhibited IC50 values of 28.00 µM and 27.50 µM, respectively, against a value of 29.2 µM for ascorbic acid. saudijournals.com Another study highlighted a thiol derivative with a thiadiazole structure (T3) as a highly active scavenger of DPPH and ABTS radicals, with IC50 values of 0.053 mM and 0.023 mM, respectively. researchgate.net

| Compound | Assay | IC50 Value | Reference |

|---|---|---|---|

| TZD 3 | DPPH | 28.00 µM | saudijournals.com |

| TZD 5 | DPPH | 27.50 µM | saudijournals.com |

| Ascorbic Acid (Standard) | DPPH | 29.2 µM | saudijournals.com |

| Thiadiazole Derivative (T3) | DPPH | 0.053 mM | researchgate.net |

| Thiadiazole Derivative (T3) | ABTS | 0.023 mM | researchgate.net |

| N-aryl-1,3,4-thiadiazole (Compound II) | DPPH | 25.17 µM | dergipark.org.tr |

Thiadiazole derivatives, particularly those with a sulfonamide group, are well-known inhibitors of carbonic anhydrases (CAs). tandfonline.comijert.orgnih.gov These zinc-containing metalloenzymes are involved in various physiological processes, and their inhibition has therapeutic applications. The principle of inhibition involves the binding of the sulfonamide moiety to the zinc ion in the active site of the enzyme, displacing a water molecule and disrupting the catalytic cycle.

Numerous studies have synthesized and evaluated 1,3,4-thiadiazole derivatives as inhibitors of human carbonic anhydrase isozymes (hCA), such as hCA-I and hCA-II. tandfonline.com For instance, a series of 2-[[5-(2,4-dichlorophenylamino)-1,3,4-thiadiazol-2-yl]thio] acetophenone (B1666503) derivatives demonstrated potent inhibition, with IC50 values ranging from 0.030 to 0.14 µM for hCA-I and hCA-II. tandfonline.com Kinetic analyses often reveal a competitive mode of binding with the target enzyme. rsc.org The potency and selectivity of these inhibitors can be tuned by modifying the substituents on the thiadiazole ring.

| Compound | Target Isozyme | IC50 (µM) | Reference |

|---|---|---|---|

| 2-[[5-(2,4-Difluoro/dichlorophenylamino)-1,3,4-thiadiazol-2-yl]thio] acetophenone derivatives | hCA-I | 0.033 - 0.14 | tandfonline.com |

| hCA-II | 0.030 - 0.11 | tandfonline.com | |

| Compound 7i (1,3,4-thiadiazole-thiazolidinone hybrid) | Carbonic Anhydrase | 0.402 | rsc.org |

| Acetazolamide (Standard) | Carbonic Anhydrase | 0.998 | rsc.org |

Thiadiazole derivatives have emerged as promising candidates for the development of new anti-leishmanial agents. nih.govnih.gov The mechanism of their leishmanicidal action is believed to involve the disruption of parasite-specific biochemical pathways, offering selectivity against the parasite with low toxicity to host cells. nih.gov

One of the key targets identified is the parasite's DNA topoisomerases I and II. nih.govresearchgate.net These enzymes are crucial for DNA replication and repair, and their inhibition leads to parasite death. Studies on 5-nitroheteroaryl-1,3,4-thiadiazole derivatives have shown that they can effectively inhibit Leishmania topoisomerases. nih.gov These compounds demonstrated high selectivity against intracellular amastigotes, the clinically relevant form of the parasite, with a selectivity index greater than 12. nih.gov Molecular modeling has further suggested that the potent antileishmanial activity is related to the inhibition of L. major topoisomerase IB through hydrogen bonding and hydrophobic interactions within the enzyme's binding site. nih.gov

| Compound Class | Host Cell Toxicity (IC50) | Selectivity Index (against intracellular amastigotes) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Nitroimidazole and Nitrofuran analogs | ≥ 80 µM | > 12 | Inhibition of Topoisomerase I and II | nih.gov |

Advanced Materials Science Applications

Beyond their biomedical applications, derivatives of 1,2,3-thiadiazole are also utilized in the field of advanced materials science. e-bookshelf.de Their unique chemical and physical properties, such as thermal stability and the ability to form complexes with metals, make them suitable for various industrial applications. isres.org

One notable application is as corrosion inhibitors for metals and alloys. The thiadiazole ring, with its sulfur and nitrogen heteroatoms, can effectively adsorb onto metal surfaces, forming a protective layer that prevents corrosion. They are also used as building blocks for new materials and as intermediates in the synthesis of pharmaceuticals. e-bookshelf.de The versatility of the 1,2,3-thiadiazole structure continues to be explored for the development of novel materials with specialized functions.

Integration into Functional Materials for Tuned Properties

The 1,2,3-thiadiazole ring is a robust heterocyclic system known for its high thermal and chemical stability. nih.gov These intrinsic properties make its derivatives, including those of this compound, valuable building blocks for the creation of specialized functional materials. The thiadiazole moiety provides a convenient tool for tuning the physicochemical properties of molecules into which it is incorporated. nih.gov

Role in Optical Materials and Dye Chemistry

Thiadiazole derivatives are recognized for their utility in the development of optical materials and dyes. isres.orgmdpi.com The 1,2,3-thiadiazole ring can function as a key component within a chromophore, the part of a molecule responsible for its color. When incorporated into larger conjugated systems, such as azo dyes (containing an -N=N- group), the thiadiazole moiety can significantly influence the electronic transitions and, consequently, the absorption and emission spectra of the molecule. mdpi.com

The this compound structure is particularly useful as the acetic acid group provides a convenient anchor point for attaching the chromophoric system to fabrics, polymers, or other surfaces. The synthesis of azo dyes, for example, often involves a diazotization-coupling sequence where a thiadiazole-based amine is converted into a diazonium salt and then reacted with a coupling agent. mdpi.com The resulting dyes can exhibit a range of colors and are studied for their photostability and dyeing properties. The electron-accepting or donating nature of the thiadiazole ring can be modulated by substituents, allowing for precise control over the final optical properties of the dye. isres.orgmdpi.com

Table 1: Research Findings on Thiadiazole Derivatives in Dye Chemistry

| Derivative Class | Application | Key Findings |

| 2-Amino-5-aryl-1,3,4-thiadiazoles | Azo Dyes | Synthesized via conventional diazotization-coupling; chemical structures confirmed by spectroscopic methods. mdpi.com |

| 2-Arylazo-5-aryl-1,3,4-thiadiazoles | UV-Vis Absorption | Substituent effects on radiation absorption were studied using time-dependent density functional theory (TD-DFT) calculations. mdpi.com |

Mechanisms of Corrosion Inhibition

Derivatives of thiadiazole are highly effective corrosion inhibitors, particularly for mild steel in acidic environments. researchgate.netmdpi.com The mechanism of inhibition is primarily based on the adsorption of the thiadiazole molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. jmaterenvironsci.commdpi.com

The high inhibition efficiency of these compounds is attributed to several structural features:

Heteroatom Adsorption Centers : The 1,2,3-thiadiazole ring contains multiple adsorption centers, including two nitrogen atoms and one sulfur atom, all of which possess lone pairs of electrons. researchgate.netmdpi.com

Pi-Electron System : The aromatic nature of the thiadiazole ring provides π-electrons that can also interact with the metal surface. researchgate.net

Coordination Bonding : The lone pair electrons on the sulfur and nitrogen atoms can form coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface. This process, known as chemisorption, leads to the formation of a stable, protective film. jmaterenvironsci.com

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that thiadiazole derivatives typically function as mixed-type inhibitors. This means they suppress both the anodic reaction (the dissolution of the metal) and the cathodic reaction (the evolution of hydrogen gas) of the corrosion process. jmaterenvironsci.comresearchgate.net The effectiveness of the inhibition increases with the concentration of the inhibitor, as more molecules become available to cover the metal surface. mdpi.com The adsorption of these inhibitors on the surface of mild steel has been found to follow the Langmuir adsorption isotherm model. jmaterenvironsci.comresearchgate.net

Table 2: Research Findings on Thiadiazole Derivatives as Corrosion Inhibitors

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (IE%) | Key Findings |

| N,N-dihydroxyethyl-(5-methyl- mdpi.comcentralasianstudies.orggranthaalayahpublication.org thiadiazol-2-sulfur)-carbonyl acetamide (B32628) (TSCA) | Q235 Carbon Steel | 1 M HCl | >96% at 40 mg/L | Acts as a mixed-type inhibitor; adsorption follows the Langmuir isotherm. mdpi.com |

| 2,5-bis(4-pyridyl)-1,3,4-thiadiazole (4-PTH) | Mild Steel | 1 M HCl | High | Functions as a mixed-type inhibitor; adsorption is temperature-dependent and follows the Langmuir isotherm. researchgate.net |

| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (a1) | Mild Steel | 0.5 M H₂SO₄ | Increases with concentration | Adsorption blocks charge and mass transfer on the metal surface. mdpi.com |

| 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole (a2) | Mild Steel | 0.5 M H₂SO₄ | Increases with concentration | The presence of multiple heteroatoms enhances adsorption and inhibition efficiency. mdpi.com |

Metal Complexation Studies for Enhanced Bioactivity

The 1,2,3-thiadiazole nucleus is a significant pharmacophore in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. granthaalayahpublication.orgmdpi.com The biological potential of these compounds can often be enhanced through complexation with metal ions. The this compound structure is well-suited for this purpose, as both the heteroatoms in the thiadiazole ring and the oxygen atoms of the carboxylate group can act as donor sites for chelation with metal ions like Cu(II), Zn(II), Ni(II), and Co(II). nih.govijper.org

The enhanced bioactivity of the metal complexes can be explained by Overtone's concept and Tweedy's Chelation Theory. Upon chelation, the polarity of the metal ion is reduced due to partial sharing of its positive charge with the donor groups of the ligand. This increases the lipophilicity of the complex, which in turn facilitates its diffusion across the lipid layers of cell membranes. granthaalayahpublication.org Once inside the cell, the complex can interfere with various cellular processes, leading to enhanced biological effects compared to the free ligand. Studies have shown that metal complexes of thiadiazole derivatives can exhibit potent antimicrobial and anticancer activities, making them promising candidates for the development of new therapeutic agents. centralasianstudies.orggranthaalayahpublication.org

Future Directions and Emerging Research Avenues for 2 1,2,3 Thiadiazol 4 Yl Acetic Acid

Development of Novel and Sustainable Synthetic Methodologies

The conventional synthesis of thiadiazole derivatives can sometimes require harsh reaction conditions, such as high temperatures or pressures, and may result in low yields. sphinxsai.comresearchgate.net Future research will prioritize the development of novel and sustainable synthetic methodologies. Green chemistry principles are becoming increasingly important in chemical synthesis. mdpi.com This includes the use of environmentally benign solvents, such as water or ethanol, and catalysts to minimize hazardous byproducts. mdpi.com Methodologies like microwave-assisted and ultrasonic-assisted synthesis can offer advantages such as shorter reaction times, higher yields, and milder reaction conditions. mdpi.com

Continuous-flow chemistry is another promising avenue. This technique allows for the safe handling of potentially energetic intermediates and can lead to higher yields and selectivity compared to traditional batch processes. amazonaws.comrsc.org The development of one-pot, multi-component reactions will also be crucial. These reactions improve atom economy by combining several synthetic steps into a single operation, reducing the need for purification of intermediates and minimizing waste. nih.gov For instance, a novel, metal-free process for the synthesis of a related compound, 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, has been developed using a continuous, two-step method that is atom-economical and environmentally benign. amazonaws.comchemrxiv.org

Enzymatic synthesis is an emerging biotechnology for the sustainable construction of heterocyclic compounds. nih.gov The use of enzymes as catalysts can lead to highly selective and efficient transformations under mild conditions, offering a green alternative to traditional chemical methods.

Advanced Computational Modeling for Predictive Design and Optimization